molecular formula C20H21FN4OS B2868424 4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 694461-73-9

4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2868424
CAS RN: 694461-73-9
M. Wt: 384.47
InChI Key: APVUPKWYZIYDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21FN4OS and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

This compound is synthesized through multi-component reactions that involve the condensation of different reactants, showcasing the versatility and efficiency of synthetic methods in heterocyclic chemistry. For example, the use of sodium hydrogen sulfate as a catalyst in the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides highlights the interest in developing nontoxic, cost-effective catalysts for the synthesis of complex molecules (Gein, Zamaraeva, & Dmitriev, 2018).

Biological Activities

The compound and its derivatives exhibit a range of biological activities, making them subjects of interest in the development of new therapeutic agents. For instance, certain derivatives have shown potent antimicrobial activity against a variety of pathogens. This encompasses antibacterial and antifungal properties, highlighting the potential for these compounds to serve as a basis for developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011), (Ghorab, Soliman, Alsaid, & Askar, 2017).

Additionally, some studies have focused on the synthesis of novel derivatives with anti-inflammatory and analgesic properties, further demonstrating the chemical versatility and potential therapeutic applications of these compounds. The COX-1/COX-2 inhibition activities of these derivatives offer insights into their mechanism of action and potential for the treatment of conditions involving inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Structure Analysis

Research on the molecular structure and conformational analysis of related tetrahydropyrimidine derivatives provides foundational knowledge that aids in understanding the chemical behavior and potential applications of these compounds. X-ray diffraction and quantum chemical calculations have been employed to study the structural and electronic characteristics, offering valuable insights into their reactivity and interactions with biological targets (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c1-12-17(19(26)23-16-7-5-4-6-15(16)21)18(24-20(27)22-12)13-8-10-14(11-9-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVUPKWYZIYDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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